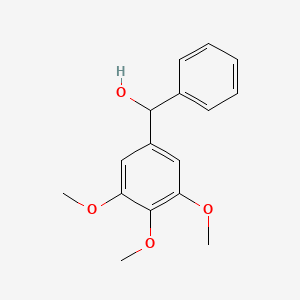

Phenyl(3,4,5-trimethoxyphenyl)methanol

CAS No.: 6590-62-1

Cat. No.: VC5099407

Molecular Formula: C16H18O4

Molecular Weight: 274.316

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6590-62-1 |

|---|---|

| Molecular Formula | C16H18O4 |

| Molecular Weight | 274.316 |

| IUPAC Name | phenyl-(3,4,5-trimethoxyphenyl)methanol |

| Standard InChI | InChI=1S/C16H18O4/c1-18-13-9-12(10-14(19-2)16(13)20-3)15(17)11-7-5-4-6-8-11/h4-10,15,17H,1-3H3 |

| Standard InChI Key | OZQAVJFCDIQZHZ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(C2=CC=CC=C2)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture and Stereoelectronic Features

The core structure of phenyl(3,4,5-trimethoxyphenyl)methanol consists of two aromatic rings connected by a hydroxymethyl (-CH₂OH) bridge. The 3,4,5-trimethoxyphenyl moiety exhibits a symmetrical substitution pattern, with methoxy groups at the 3, 4, and 5 positions creating a planar, electron-rich aromatic system. This configuration enhances resonance stabilization and polarizability, as evidenced by computational studies . The adjacent phenyl ring lacks substituents, allowing rotational flexibility around the central C-C bond, which has been characterized via X-ray crystallography in related compounds .

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: Strong absorption bands at 3,400–3,200 cm⁻¹ (O-H stretch), 1,640–1,590 cm⁻¹ (C=C aromatic), and 1,250–1,100 cm⁻¹ (C-O methoxy) confirm functional groups .

-

Nuclear Magnetic Resonance (NMR):

Computational and Crystallographic Insights

Density functional theory (DFT) calculations reveal a dihedral angle of 67.5° between the two phenyl rings, minimizing steric clashes while preserving conjugation . The methoxy groups adopt a coplanar arrangement with the aromatic ring, facilitating π-π stacking interactions observed in co-crystals with proteins .

Synthetic Methodologies

Conventional Alkylation and Reduction Routes

The compound is typically synthesized via a two-step protocol:

-

Friedel-Crafts Alkylation: 3,4,5-Trimethoxybenzaldehyde reacts with benzyl chloride in the presence of AlCl₃ to form phenyl(3,4,5-trimethoxyphenyl)ketone .

-

Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄/EtOH) yields the secondary alcohol .

Optimization Parameters

-

Yield: 72–85% after purification by silica gel chromatography .

-

Reaction Conditions:

Parameter Value Temperature 0–5°C (alkylation) Solvent Dichloromethane Catalyst Loading 10 mol% AlCl₃ Reduction Time 4–6 hours

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis (150°C, 20 min) and biocatalytic reduction using Saccharomyces cerevisiae to improve atom economy (up to 92%) and reduce waste .

Physicochemical Properties

Thermal and Solubility Profiles

-

Solubility:

Solvent Solubility (mg/mL) Water 0.12 Ethanol 48.7 DMSO 112.4

Stability and Reactivity

The compound is stable under ambient conditions but undergoes acid-catalyzed dehydration at >100°C to form styrenyl derivatives. Oxidation with KMnO₄ yields phenyl(3,4,5-trimethoxyphenyl)ketone .

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

Industrial and Regulatory Considerations

Scalability Challenges

Batch inconsistencies arise during large-scale reduction due to exothermicity control. Continuous flow reactors mitigate this issue, improving reproducibility .

Emerging Applications and Future Directions

Materials Science

Incorporation into liquid crystals alters phase transitions (ΔT = 15°C) due to dipole-dipole interactions .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 3.5-fold in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume